molecular formula C16H21ClN2 B3024199 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride CAS No. 1184980-29-7

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride

Cat. No. B3024199
CAS RN: 1184980-29-7
M. Wt: 276.8 g/mol
InChI Key: OBWSOTREAMFOCQ-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethylbiphenyl is used as a precursor for the preparation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion . It is also used to prepare biphenyl-3,3’,5,5’-tetracarboxylic acid by the oxidation of with potassium permanganate .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with other organic compounds . For example, ligand 3,3’,5,5’-tetramethyl-1,1’-biphenyl-4,4’-bipyrazole (L) is potentially capable of forming both mononuclear and binuclear complexes due to two coordination sites .


Molecular Structure Analysis

The molecular formula of 3,3’,5,5’-tetramethyl-1,1’-biphenyl is C16H18 . The structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be followed spectrophotometrically . For example, the full potential of the catalyst-free TMB reaction with active chlorine can be exploited by titration, in polystyrene plates or quartz cuvettes, in a mild acidic buffer that controls chlorine speciation and TMB reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases such as the NIST/TRC Web Thermo Tables . For example, the molar mass of 3,3’,5,5’-tetramethyl-1,1’-biphenyl is 210.32 .

Scientific Research Applications

Overview of Research Applications

The compound 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride, while not directly mentioned in the available literature, is chemically related to compounds studied for various applications, including materials science, environmental science, and chemical synthesis. The absence of direct studies on this specific compound suggests a niche area of research that may benefit from analogies with related chemical compounds. Below are summaries of applications in related areas, providing insights into potential research directions.

Plastic Scintillators and Luminescent Materials

Research on plastic scintillators based on polymethyl methacrylate has explored the scintillation properties of these materials when doped with various luminescent dyes. The study highlights the potential of using alternative compounds to improve the characteristics of scintillators, such as scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Although 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride is not mentioned, its structural similarity to studied biphenyl derivatives suggests potential utility in enhancing luminescent activators or wavelength shifters in scintillator applications (Salimgareeva & Kolesov, 2005).

Environmental Contaminants and Remediation

Studies on polychlorinated biphenyls (PCBs) and their impact on human health and the environment reveal the persistent nature of these compounds and the challenges in their remediation. While the focus is on PCBs, research into the degradation pathways and the toxicological profiles of these and related compounds, including potential biodegradation and the effects of chlorination, offers a foundation for exploring the environmental fate and safety of related compounds such as 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride. The research emphasizes the importance of understanding the environmental persistence and potential health impacts of such compounds (Ododo & Wabalo, 2019).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with other molecules. For example, mononuclear complexes with ligand 3,3’,5,5’-tetramethyl-1,1’-biphenyl-4,4’-bipyrazole (L) should efficiently absorb solar radiation owing to the presence of many electron-donor groups .

Safety and Hazards

Safety information for similar compounds suggests that appropriate protective gloves and clothing should be worn to prevent skin exposure . In addition, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced .

Future Directions

The future directions for similar compounds often involve their use in various applications. For example, cyclometallated complexes of ruthenium (II) find use as anticancer drugs, materials for the photocatalytic reduction of CO2, and as dyes in dye-sensitized solar cells .

properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;/h5-8H,17-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSOTREAMFOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619801
Record name 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride

CAS RN

64285-73-0, 76787-90-1
Record name 3,3′,5,5′-Tetramethylbenzidine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64285-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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